molecular formula C13H12F3N3O3 B2782670 2-(1-benzyl-1H-imidazol-2-yl)-1,1,1-trifluoro-3-nitropropan-2-ol CAS No. 1197608-80-2

2-(1-benzyl-1H-imidazol-2-yl)-1,1,1-trifluoro-3-nitropropan-2-ol

Cat. No.: B2782670
CAS No.: 1197608-80-2
M. Wt: 315.252
InChI Key: VGVJNPFZMKJJHO-UHFFFAOYSA-N
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Description

2-(1-Benzyl-1H-imidazol-2-yl)-1,1,1-trifluoro-3-nitropropan-2-ol is a complex organic compound featuring a trifluoromethyl group, a nitro group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-benzyl-1H-imidazol-2-yl)-1,1,1-trifluoro-3-nitropropan-2-ol typically involves multi-step organic reactions. One common route includes:

    Formation of the Imidazole Ring: Starting with benzylamine and glyoxal, the imidazole ring is formed through a cyclization reaction.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using trifluoromethyl iodide.

    Nitration: The nitro group is introduced through nitration, typically using a mixture of nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzyl-1H-imidazol-2-yl)-1,1,1-trifluoro-3-nitropropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces amines.

    Substitution: Results in the replacement of the trifluoromethyl group with the nucleophile.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, 2-(1-benzyl-1H-imidazol-2-yl)-1,1,1-trifluoro-3-nitropropan-2-ol is investigated for its potential as a pharmacophore. Its imidazole ring is known to interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals and materials science due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2-(1-benzyl-1H-imidazol-2-yl)-1,1,1-trifluoro-3-nitropropan-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the nitro and trifluoromethyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Benzyl-1H-imidazol-2-yl)-1,1,1-trifluoro-2-nitroethanol
  • 2-(1-Benzyl-1H-imidazol-2-yl)-1,1,1-trifluoro-3-nitrobutan-2-ol

Uniqueness

Compared to similar compounds, 2-(1-benzyl-1H-imidazol-2-yl)-1,1,1-trifluoro-3-nitropropan-2-ol is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activity. The presence of both a trifluoromethyl group and a nitro group in the same molecule is relatively rare and offers unique opportunities for chemical modifications and applications.

Properties

IUPAC Name

2-(1-benzylimidazol-2-yl)-1,1,1-trifluoro-3-nitropropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O3/c14-13(15,16)12(20,9-19(21)22)11-17-6-7-18(11)8-10-4-2-1-3-5-10/h1-7,20H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGVJNPFZMKJJHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CN=C2C(C[N+](=O)[O-])(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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